Home > Products > Screening Compounds P60057 > Eledoisin C-terminal heptapeptide
Eledoisin C-terminal heptapeptide - 10465-12-0

Eledoisin C-terminal heptapeptide

Catalog Number: EVT-445919
CAS Number: 10465-12-0
Molecular Formula: C35H56N8O9S
Molecular Weight: 764.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eledoisin C-terminal heptapeptide is a biologically active peptide derived from eledoisin, a tachykinin neuropeptide originally isolated from the skin of the European frog Eledone moschata. This heptapeptide consists of seven amino acids and plays a crucial role in various physiological processes, including vasodilation and modulation of pain. It falls under the classification of tachykinins, which are known for their involvement in neurotransmission and inflammatory responses.

Source and Classification

Eledoisin is classified as a tachykinin, a family of neuropeptides that includes other well-known members such as substance P and neurokinin A. These peptides are characterized by their ability to bind to neurokinin receptors and induce various biological effects. Eledoisin C-terminal heptapeptide is specifically noted for its potent vasodilatory effects, making it significant in cardiovascular research.

Synthesis Analysis

Methods

The synthesis of Eledoisin C-terminal heptapeptide can be achieved through several methods, with solid-phase peptide synthesis being one of the most common techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

In the case of Eledoisin C-terminal heptapeptide, protective groups are often employed during synthesis to prevent unwanted reactions at specific functional groups. The Merrifield method is frequently utilized, where the peptide is synthesized from the C-terminus to the N-terminus. After synthesis, deprotection steps are necessary to yield the final active peptide.

Molecular Structure Analysis

The molecular structure of Eledoisin C-terminal heptapeptide consists of seven amino acid residues, typically represented as follows:

  • Amino Acid Sequence: X1-X2-X3-X4-X5-X6-X7 (where X denotes specific amino acids).

Structure Data

Chemical Reactions Analysis

Eledoisin C-terminal heptapeptide undergoes various chemical reactions that are essential for its biological function. Key reactions include:

  • Receptor Binding: The heptapeptide binds to neurokinin receptors, initiating signaling pathways.
  • Post-translational Modifications: Although primarily linear, modifications such as phosphorylation may occur under physiological conditions.

Technical Details

These interactions often lead to conformational changes in both the peptide and its receptor, which are critical for signal transduction processes.

Mechanism of Action

The mechanism of action for Eledoisin C-terminal heptapeptide involves its binding to specific neurokinin receptors (such as NK1). Upon binding:

  1. Activation of Receptors: The peptide activates intracellular signaling cascades.
  2. Physiological Effects: This leads to effects such as vasodilation, increased vascular permeability, and modulation of pain perception.

Data

Studies have shown that Eledoisin C-terminal heptapeptide exhibits similar potency to substance P in various bioassays, indicating its significant role in mediating biological responses associated with tachykinins.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 800-1000 Da (exact value depends on specific sequence).
  • Solubility: Generally soluble in water and organic solvents used in peptide synthesis.

Chemical Properties

  • Stability: Peptides can be sensitive to enzymatic degradation; hence stability studies are essential.
  • Reactivity: The presence of functional groups allows for potential modifications that can enhance activity or stability.

Relevant analyses often include chromatographic techniques to assess purity and mass spectrometry for molecular weight determination.

Applications

Eledoisin C-terminal heptapeptide has several scientific applications:

  • Pharmacological Research: Investigated for its role in pain management and cardiovascular health.
  • Neuroscience Studies: Used to explore mechanisms of neurotransmission and neurogenic inflammation.
  • Therapeutic Development: Potentially serves as a lead compound for developing new drugs targeting neurokinin receptors.
Historical Context and Discovery of Eledoisin

Isolation and Initial Characterization from Eledone Species

Eledoisin was first isolated in 1962 from the posterior salivary glands of the Mediterranean octopus Eledone moschata by Vittorio Erspamer and colleagues [1] [9]. This marked the identification of the first tachykinin peptide in any organism. Extraction protocols revealed that optimal yields required polar solvents (70–80% methanol or boiling dilute acetic acid), as acetone extraction proved ineffective [9]. Initial biological characterization demonstrated potent vasodilatory and smooth muscle stimulatory effects in mammalian systems, distinguishing it from known peptides [1] [9].

The complete amino acid sequence (pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂) was elucidated in 1963, revealing the C-terminal heptapeptide Phe-Ile-Gly-Leu-Met-NH₂ as the bioactive core [2] [5]. Enzymatic studies confirmed the heptapeptide’s critical role: chymotrypsin rapidly inactivated eledoisin by cleaving at the Phe-Ile bond, while carboxypeptidase left activity intact, underscoring the C-terminus’s functional importance [9].

Table 1: Key Steps in Eledoisin Characterization

YearAchievementSignificance
1962Isolation from E. moschata salivary glandsFirst tachykinin identified in nature
1963Sequence determinationRevealed conserved C-terminal heptapeptide motif
1964Synthesis confirmationValidated structure-bioactivity relationship

Taxonomic Distribution of Tachykinins in Invertebrates

Tachykinin-related peptides (TKRPs) exhibit broad phylogenetic distribution across protostomes, though structural and functional divergence exists:

  • Cephalopods: Eledoisin-like peptides (e.g., octTK-I/II) occur in salivary glands of Octopus vulgaris, but at lower concentrations than in Eledone [1] [9]. These function as venom components for prey immobilization [3] [8].
  • Arthropods: Salivary TKs (e.g., sialokinins) exist in mosquitoes (Aedes aegypti), while neuropeptide TKRPs (e.g., locustatachykinins) dominate in central nervous systems of insects and crustaceans [1] [3]. Notably, Limulus polyphemus (horseshoe crab) expresses TKs in visual and circadian systems [3].
  • Other Phyla: TKRP-like peptides occur in annelids (e.g., urechistachykinins), mollusks (e.g., Helix brain peptides), and cnidarians, indicating deep evolutionary origins [1] [7] [10]. Nematodes and echinoderms lack authentic TKs [1].

Table 2: Invertebrate Tachykinin Diversity

PhylumExample PeptidesTissue LocalizationFunction
MolluscaEledoisin, octTK-I/IISalivary glands, brainPrey capture, neuromodulation
ArthropodaLomTK (locust), CabTRP (crab)CNS, midgut, stomatogastric systemMotor rhythm regulation, gut motility
AnnelidaUruTKGut, neuronsMuscle contraction
CnidariaAntho-RFamideNerve netsUndetermined

Evolutionary Significance of Eledoisin in Protostomes

Eledoisin’s C-terminal heptapeptide (-Phe-Ile-Gly-Leu-Met-NH₂) exemplifies the conserved "message domain" critical for receptor activation across bilaterians [5] [7]. Key evolutionary insights include:

  • Motif Conservation: Protostome TKs typically share FX₁GX₂Ramide (e.g., insect LomTK: FPQGVRamide), while deuterostomes (including vertebrates) use FXGLMamide. Eledoisin bridges this divide with partial motif overlap (FIGLMamide) [1] [7]. This divergence suggests gene duplication events preceding the protostome-deuterostome split ~700 million years ago [7].
  • Functional Adaptation: In Eledone, eledoisin evolved as a venom component targeting vertebrate prey, explaining its affinity for mammalian neurokinin receptors [1] [3]. Conversely, arthropod TKRPs (e.g., Drosophila DTKs) primarily regulate gut motility and neural circuits, reflecting lineage-specific neofunctionalization [7] [10].
  • Gene Diversification: The Tachykinin gene duplicated in Panarthropoda, giving rise to Natalisin—a novel peptide family with distinct receptors and roles in reproduction [7]. This highlights how eledoisin-like ancestral peptides spawned functionally divergent lineages.

Table 3: Evolutionary Trajectory of Tachykinin Motifs

LineageConserved C-Terminal MotifReceptor Specificity
ProtostomesFX₁GX₂RamideTKRP receptors (e.g., DTKR)
DeuterostomesFXGLMamideNK1/NK2/NK3 receptors
Eledone peptidesFIGLMamideCross-reacts with NK1

The persistence of the C-terminal heptapeptide across taxa underscores its role as an evolutionary "toolkit" for neuropeptide signaling, adapted for functions ranging from predation in cephalopods to neurotransmission in insects [1] [7] [10].

Properties

CAS Number

10465-12-0

Product Name

Eledoisin C-terminal heptapeptide

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C35H56N8O9S

Molecular Weight

764.9 g/mol

InChI

InChI=1S/C35H56N8O9S/c1-7-20(4)29(35(52)38-18-27(44)40-25(15-19(2)3)33(50)41-24(30(37)47)13-14-53-6)43-34(51)26(16-22-11-9-8-10-12-22)42-31(48)21(5)39-32(49)23(36)17-28(45)46/h8-12,19-21,23-26,29H,7,13-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t20-,21-,23-,24-,25-,26-,29-/m0/s1

InChI Key

XRGQYRDWHWWDOP-JEUDFCHESA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Synonyms

ECTHP
eledoisin C-terminal heptapeptide

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.